molecular formula C6H11NO2 B556051 (R)-2-amino-3-cyclopropylpropanoic acid CAS No. 121786-39-8

(R)-2-amino-3-cyclopropylpropanoic acid

Cat. No. B556051
M. Wt: 129.16 g/mol
InChI Key: XGUXJMWPVJQIHI-RXMQYKEDSA-N
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Description

The compound would be described based on its molecular structure. For example, it might be an amino acid because it contains an amino group (-NH2) and a carboxylic acid group (-COOH) .


Synthesis Analysis

The synthesis of a compound involves chemical reactions that convert simpler substances into the compound of interest. The synthesis process would be analyzed based on the reactions used, their efficiency, cost, environmental impact, and so on .


Molecular Structure Analysis

The molecular structure of a compound is analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The analysis would include the conditions required for the reactions, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as reactivity, acidity or basicity, and stability of the compound would be analyzed .

Scientific Research Applications

Biological Significance and Synthetic Approaches

(R)-2-amino-3-cyclopropylpropanoic acid, as part of the family of nonproteinogenic amino acids, is significant in various scientific domains. These amino acids serve as building blocks for new molecule synthesis and can modify the biological behavior of known peptidic entities. Their role extends to environmental applications, such as the production of hydrogen for fuel cells, and in food chemistry as inhibitors of enzymes responsible for fruit and vegetable browning. Their structural complexity with two vicinal chiral centers poses a synthesis challenge, highlighting their importance in organic chemistry and asymmetric synthesis (Viso et al., 2011).

Biocatalytic Synthesis Routes

Biocatalytic synthesis of precursors to β-substituted-γ-amino acids showcases the utility of (R)-2-amino-3-cyclopropylpropanoic acid in creating optically active compounds. This process involves lipases as biocatalysts, leading to efficient and practical synthesis routes, emphasizing its role in the production of diverse optically active compounds (Mukherjee & Martínez, 2011).

Synthesis and Resolution in Stereochemistry

The synthesis, resolution, and assignment of absolute configuration in organic chemistry are significant areas where (R)-2-amino-3-cyclopropylpropanoic acid is relevant. Its use in resolving racemic mixtures and establishing absolute configurations in various organic compounds underscores its importance in stereochemistry (Drewes et al., 1992).

Applications in Tumor Imaging

In medical research, derivatives of (R)-2-amino-3-cyclopropylpropanoic acid, such as fluorinated amino acids, have been explored for their potential in imaging brain tumors using PET radioligands. This application highlights its significance in developing new diagnostic tools in oncology (Yu et al., 2010).

Safety And Hazards

The safety and hazards associated with the compound would be assessed based on its toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

The future directions would involve potential applications of the compound, improvements in its synthesis, and new research directions .

properties

IUPAC Name

(2R)-2-amino-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXJMWPVJQIHI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429389
Record name D-Cyclopropylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-3-cyclopropylpropanoic acid

CAS RN

121786-39-8
Record name D-Cyclopropylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K ROX, R HILGENFELD - Science, 2020 - thieme-connect.com
Significance: SARS-CoV-2 is the virus responsible for the coronavirus disease 2019 (COVID-19) pandemic. Potent, broad-spectrum-ketoamide inhibitors of the main protease (Mpro) …
Number of citations: 3 www.thieme-connect.com
D Trauner, CJ Arp - Synfacts, 2020 - thieme-connect.com
SARS-CoV-2 is the virus responsible for the coronavirus disease 2019 (COVID-19) pandemic. Potent, broad-spectrum α-ketoamide inhibitors of the main protease (M pro) of …
Number of citations: 3 www.thieme-connect.com

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